molecular formula C19H13ClN2O3 B2815615 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide CAS No. 953250-90-3

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2815615
CAS No.: 953250-90-3
M. Wt: 352.77
InChI Key: YARBEYDLIAWSCU-UHFFFAOYSA-N
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Description

“N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives have been widely studied. For instance, activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles .

Scientific Research Applications

Isoxazoline and Benzofuran Derivatives in Anticancer Research

Isoxazolines and benzofuran derivatives are significant in medicinal chemistry, particularly for their anticancer properties. Natural products containing isoxazoline rings have been identified as potential chemotherapeutic candidates. Structural-activity relationship studies indicate the stereochemical aspects of these compounds significantly influence their anticancer activity. Synthetic pathways for these derivatives focus on developing novel anticancer drugs (Kaur et al., 2014).

Benzofuran as a Scaffold for Antimicrobial Agents

Benzofuran derivatives are widely recognized for their antimicrobial properties. With antibiotic resistance becoming a global concern, benzofuran and its derivatives present a promising scaffold for developing new antimicrobial agents. These compounds are found in both natural products and synthetic compounds, showcasing a broad spectrum of biological and pharmacological applications. Certain benzofuran derivatives have been utilized in treating skin diseases, including cancer and psoriasis. The unique structure and biological activities of benzofuran make it an essential focus for drug discovery efforts aimed at efficient antimicrobial candidates (Hiremathad et al., 2015).

Bioactive Benzofuran Derivatives

Benzofuran compounds are a critical group within biologically active heterocycles, displaying a wide range of pharmacological activities. The interest among medicinal chemists in benzofuran derivatives' structure-activity relationships has led to discovering several lead molecules for various disease conditions. This rapid development signifies the importance of benzofuran derivatives in medicinal chemistry research, highlighting their potential across different diseases (Khanam & Shamsuzzaman, 2015).

Future Directions

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and the exploration of metal-free synthetic routes .

Mechanism of Action

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3/c20-14-7-5-12(6-8-14)17-10-15(22-25-17)11-21-19(23)18-9-13-3-1-2-4-16(13)24-18/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARBEYDLIAWSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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